N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h9,11,13,15H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGSSHUQFKJLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2CCCCC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles or sulfonamides.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a building block for the preparation of more complex molecules. Its pyrazole core is particularly useful in the synthesis of heterocyclic compounds.
Biology: The biological activity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide has been explored in various studies. It has shown potential as an antileishmanial and antimalarial agent.
Medicine: Due to its structural similarity to other bioactive compounds, it has been investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In the agricultural sector, sulfonamide derivatives are used as herbicides and fungicides. This compound could be developed into a new class of agrochemicals.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may inhibit bacterial growth by interfering with folate synthesis.
Comparison with Similar Compounds
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1788682-09-6)
- Core Structure : Shares the 5-cyclopropyl-1-methylpyrazole moiety with the target compound but replaces the cyclohexanesulfonamide with a piperidine-4-carboxamide group and a furan-2-ylmethyl substituent.
- Molecular Weight : 420.5 (C₂₀H₂₈N₄O₄S) vs. the target’s estimated lower molecular weight (due to the absence of the larger piperidine and furan groups).
- Functional Groups: The sulfonyl group in this analog is part of a methylsulfonyl-piperidine system, whereas the target features a sulfonamide directly attached to cyclohexane.
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide ()
- Core Structure : Pyrazole with a phenyl group at position 5 and a trimethylacetamide substituent.
- Key Differences : The target’s cyclohexanesulfonamide group is more polar and acidic than the trimethylacetamide, which may enhance solubility in aqueous environments. The cyclopropyl group in the target may reduce steric hindrance compared to the phenyl group in this analog .
Benzimidazole Derivatives ()
- Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. pyrazole.
- Functional Groups : Derivatives like B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) feature aniline and methoxy groups, contrasting with the target’s sulfonamide and cyclopropane.
Data Table: Structural and Functional Comparisons
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanesulfonamide core with a pyrazole moiety that includes a cyclopropyl group. This structural configuration is believed to enhance its interaction with biological targets, particularly in the context of cancer therapy and enzyme inhibition.
Biological Activity Overview
This compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. |
| Enzyme Inhibition | Potential inhibitor of specific protein kinases involved in oncogenesis. |
| Antimicrobial Effects | Shows activity against various bacterial strains, indicating potential as an antibiotic. |
The compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in regulating the cell cycle. Preliminary studies indicate that it has an IC50 value of approximately 290 nM against CDK2, suggesting significant potency as an antitumor agent. The presence of the cyclopropyl group may contribute to its selectivity and binding affinity towards these kinases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antitumor Efficacy : A study demonstrated that similar pyrazole derivatives exhibited significant tumor growth inhibition in xenograft models, supporting the hypothesis that this class of compounds can effectively target cancer cells .
- Kinase Inhibition Profile : Research has shown that compounds with similar structural motifs preferentially bind to active conformations of protein kinases, enhancing their inhibitory effects on tumor growth. This suggests that this compound may share this beneficial characteristic.
- Antimicrobial Activity : A derivative featuring a related pyrazole structure demonstrated promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity for compounds within this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
